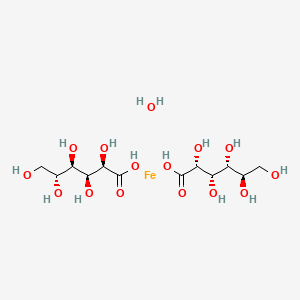

Iron, bis(D-gluconato-kappaO1,kappaO2)-

Description

Significance of Ferrous Gluconate Hydrate (B1144303) in Diverse Scientific Domains

Ferrous gluconate hydrate's importance extends beyond its well-known use as a nutritional supplement and food additive. arxiv.orgwikipedia.org In the realm of materials science, it serves as a precursor for the synthesis of various iron-based nanomaterials. For instance, it has been utilized in the creation of mesoporous graphite (B72142) encapsulated iron carbide/iron nanosheet composites, which exhibit notable electrocatalytic activity. americanelements.com Furthermore, its thermal decomposition presents an economically viable method for producing high-quality magnetic nanoparticles. americanelements.com

In environmental science and metallurgy, ferrous gluconate has been investigated as a corrosion inhibitor for carbon steel. arxiv.org Its ability to form stable complexes with metal ions is also relevant in the context of radioactive waste management, where gluconate-bearing materials are studied for their potential to sequester hazardous elements. mpg.denih.gov The complexation chemistry of gluconate with various metal cations, including iron, is a critical area of study, particularly in alkaline conditions where stable chelate complexes can form. mpg.de

The physical properties of ferrous gluconate hydrate, particularly how they are influenced by its hydration state, are a key focus of current research. Studies have shown that the water content significantly affects its crystallographic structure. arxiv.org The fully hydrated form (dihydrate) exhibits a monoclinic crystal structure, while the anhydrous form has a triclinic structure. arxiv.org This structural variability has implications for its stability and reactivity in different applications.

Evolution of Research Trajectories for Metal Gluconates

The study of metal gluconates has evolved from a primary focus on their synthesis and basic characterization to more in-depth investigations of their coordination chemistry and structural properties. D-gluconate is a highly effective complexing agent for a wide range of metal cations, a property that has driven much of the research in this area. mpg.de Early research laid the groundwork for understanding the fundamental interactions between gluconate and metal ions.

More recent research has employed advanced analytical techniques to probe the intricate details of these interactions. For example, terahertz (THz) time-domain spectroscopy has been used to investigate a series of metal gluconates, revealing distinct spectroscopic fingerprints that reflect their different structures and hydrogen-bond networks. researchgate.net Such studies provide valuable insights into the solid-state properties of these compounds.

Furthermore, the influence of other ions on the complexation behavior of metal gluconates is an active area of research. For example, studies have explored the effect of calcium ions on the redox chemistry of the Fe(III)/Fe(II)-gluconate system, which is relevant to industrial processes like textile dyeing. mpg.de The formation of ternary complexes involving gluconate and multiple metal ions is also a subject of investigation, particularly in the context of managing radioactive waste where complex mixtures of substances are present. mpg.denih.gov

Contemporary Challenges and Opportunities in Ferrous Gluconate Hydrate Studies

A primary challenge in the study of ferrous gluconate hydrate lies in fully characterizing its structural and electronic properties, especially as a function of its hydration level. arxiv.org While techniques like X-ray diffraction (XRD) and Mössbauer spectroscopy have provided significant insights, discrepancies and areas for further investigation remain. For instance, the precise local environment of the iron ions and how it changes upon dehydration is a topic of ongoing research. arxiv.org

Another challenge is understanding the mechanisms of its action in various applications, such as corrosion inhibition and catalysis. While its effectiveness is recognized, the detailed chemical processes at the molecular level are not always fully elucidated. arxiv.orgtandfonline.com

These challenges, however, present significant opportunities for future research. Advanced characterization techniques can be further leveraged to build a more complete picture of the structure-property relationships in ferrous gluconate hydrate. There is also an opportunity to design and synthesize novel materials based on ferrous gluconate with tailored properties for specific applications. For example, the development of more efficient catalysts or corrosion inhibitors could have significant industrial impact. americanelements.comtandfonline.com The exploration of its photomagnetic properties and its potential for incorporation into bimetallic networks also opens up new avenues for materials design. americanelements.com

Scope and Objectives of Current Ferrous Gluconate Hydrate Research

Current research on ferrous gluconate hydrate is focused on several key objectives:

Detailed Structural Characterization: A primary goal is to obtain a comprehensive understanding of the crystal structure of ferrous gluconate in its various hydrated and anhydrous forms. arxiv.org This includes determining precise atomic positions and understanding the complex temperature-dependent behavior of its unit cell parameters. arxiv.org

Elucidation of Electronic Structure: Researchers aim to clarify the electronic state of the iron ions (Fe(II) and the minor Fe(III) component) and how this is affected by hydration. arxiv.org Techniques like Mössbauer spectroscopy are crucial for probing the local electronic environment of the iron atoms. arxiv.orgresearchgate.net

Synthesis and Physicochemical Characterization: The development of efficient synthesis and purification methods for ferrous gluconate dihydrate is an ongoing objective. ceon.rs This includes characterization using a suite of techniques such as FT-IR, UV-VIS, NMR, and DSC to confirm the structure and purity of the synthesized compound. ceon.rsresearchgate.net

Exploring Novel Applications: A significant portion of current research is dedicated to exploring new applications for ferrous gluconate hydrate beyond its traditional uses. This includes its role as a precursor for advanced materials and its potential in catalysis and environmental remediation. americanelements.com

The following table summarizes some of the key research findings on the structural properties of ferrous gluconate hydrate:

| Property | Hydrated Ferrous Gluconate (dihydrate) | Anhydrous Ferrous Gluconate | Reference |

| Crystal System | Monoclinic | Triclinic | arxiv.org |

| Space Group | I2 | P1 | arxiv.org |

| Iron Valence States | Primarily Fe(II) with a minor Fe(III) component | Primarily Fe(II) with a minor Fe(III) component | arxiv.org |

| Structure | Crystalline | Amorphous or Crystalline | arxiv.orgceon.rs |

This interactive data table allows for a direct comparison of the key structural differences between the hydrated and anhydrous forms of ferrous gluconate, as determined by advanced research methods.

Properties

IUPAC Name |

iron(2+);2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Fe/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIVJOXICYMTAG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FeO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Iron, bis(D-gluconato-.kappa.O1,.kappa.O2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

299-29-6 | |

| Record name | Ferrous gluconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron, bis(D-gluconato-.kappa.O1,.kappa.O2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis and Advanced Preparation Methodologies for Ferrous Gluconate Hydrate

Purification and Isolation Techniques

Application of Ion Exchange Resins for Impurity Removal

In the conventional synthesis of ferrous gluconate hydrate (B1144303), precursors such as sodium gluconate and ferrous sulfate (B86663) are often used. scispace.comresearchgate.net This method, while effective, results in a crude product containing ionic impurities, primarily sodium (Na⁺) and sulfate (SO₄²⁻) ions, which must be removed to achieve high purity. scispace.comresearchgate.net The application of ion exchange resins is a crucial step in the purification process to eliminate these unwanted ions. scispace.comresearchgate.net

The purification strategy involves treating the crude reaction mixture with a combination of acidic and basic ion exchange resins. scispace.comresearchgate.net The acidic resin facilitates the removal of cations like Na⁺, while the basic resin is employed to remove anions such as SO₄²⁻. scispace.comresearchgate.net This dual-resin treatment effectively deionizes the ferrous gluconate solution, leading to a significant increase in the purity of the final product. Research has demonstrated that this purification step is instrumental in obtaining ferrous gluconate with a purity greater than 90%. scispace.comresearchgate.net

The preparation of these resins is a critical preliminary step. The basic ion exchange resin is typically treated with a sodium hydroxide (B78521) (NaOH) solution and then rinsed with distilled water. scispace.com The acidic resin is prepared by treating it with a hydrochloric acid (HCl) solution, followed by washing with distilled water. scispace.com

Table 1: Ion Exchange Resin Treatment for Ferrous Gluconate Hydrate Purification

| Resin Type | Target Impurity | Preparation/Regeneration | Outcome |

|---|---|---|---|

| Acidic Ion Exchange Resin | Sodium (Na⁺) | Treatment with 6% HCl solution | Removal of cationic impurities |

Dehydration and Drying Processes (e.g., Vacuum Evaporation, Aprotic Solvent Treatment)

Following the removal of ionic impurities, the purified ferrous gluconate solution must be concentrated and the final product dried to obtain a stable, crystalline hydrate. Advanced dehydration and drying processes are employed to achieve this without degrading the compound.

Vacuum Evaporation:

To concentrate the ferrous gluconate solution, vacuum evaporation is utilized. scispace.comresearchgate.net This technique allows for the removal of water at a lower temperature than atmospheric pressure boiling, which is crucial for preventing the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state. The solution is typically evaporated on a vacuum evaporator until a minimal volume is reached, preparing it for the subsequent precipitation step. scispace.comruipugroup.com

Aprotic Solvent Treatment:

After concentration, an aprotic solvent, such as ethanol, is used to precipitate the ferrous gluconate hydrate from the aqueous solution. scispace.comresearchgate.net Ethanol reduces the solubility of the ferrous gluconate, causing it to crystallize. scispace.com This step also serves as a further purification measure, as any remaining impurities that are soluble in the ethanol-water mixture will be washed away. The precipitated ferrous gluconate is then separated, often by decanting the solvent. scispace.com

The final drying of the crystalline product is typically carried out in a desiccator over a dehydrating agent for several days. scispace.comresearchgate.net This slow and gentle drying process ensures the removal of residual solvent and water without compromising the hydrated structure of the compound, resulting in dark green crystals of ferrous gluconate hydrate. scispace.com Thermal analysis has shown that the synthesized and purified product is most likely in the form of a dihydrate. scispace.comresearchgate.net

Table 2: Dehydration and Drying Process Parameters for Ferrous Gluconate Hydrate

| Process | Method | Solvent/Agent | Purpose | Typical Outcome |

|---|---|---|---|---|

| Dehydration | Vacuum Evaporation | N/A | Concentration of the purified solution at low temperature | Minimal volume of concentrated ferrous gluconate solution |

| Precipitation | Aprotic Solvent Treatment | Ethanol | Crystallization and further purification of ferrous gluconate | Precipitation of ferrous gluconate hydrate |

Green Chemistry Approaches in Ferrous Gluconate Hydrate Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient chemical processes, in line with the principles of green chemistry. The synthesis of ferrous gluconate hydrate is no exception, with several greener approaches being explored to minimize waste, reduce energy consumption, and use less hazardous substances compared to traditional methods.

One of the most promising green chemistry approaches involves the direct reaction of gluconic acid with iron powder. google.comgoogle.com This method is inherently more atom-economical than synthesis routes that start with salts like calcium gluconate and ferrous sulfate, as it avoids the generation of inorganic salt byproducts such as calcium sulfate.

The reaction can be represented as: 2C₆H₁₂O₇ (Gluconic Acid) + Fe (Iron) → Fe(C₆H₁₁O₇)₂ (Ferrous Gluconate) + H₂ (Hydrogen)

This process is advantageous as it eliminates the need for intermediate steps and reduces the generation of solid waste. google.com Research has focused on optimizing the reaction conditions, such as temperature and pH, to maximize the yield and purity of the ferrous gluconate. google.com For instance, a patented method specifies a reaction temperature of 89-100°C and a pH of 3.8-4.6 to achieve high yield and product content. google.com

Another green approach utilizes gluconolactone (B72293), which slowly hydrolyzes in water to form gluconic acid, which then reacts with an iron source. This controlled generation of the acid can help to manage the reaction rate and prevent the oxidation of the ferrous ions. Furthermore, the use of glucose fermentation broth as a direct source of gluconic acid is being explored, which would represent a highly sustainable and bio-based route to ferrous gluconate.

These green synthesis routes significantly reduce wastewater discharge and solid waste generation compared to traditional processes. For example, the direct reaction method can lower wastewater discharge by over 80% and solid waste by 90%.

Table 3: Comparison of Synthesis Routes for Ferrous Gluconate

| Synthesis Route | Starting Materials | Key Byproducts | Atom Economy (Theoretical) | Environmental Considerations |

|---|---|---|---|---|

| Traditional Method | Calcium Gluconate + Ferrous Sulfate | Calcium Sulfate | Lower | Generates significant solid waste (calcium sulfate) and wastewater. |

Advanced Structural and Spectroscopic Characterization of Ferrous Gluconate Hydrate

Crystallographic Studies and Polymorphism

The crystal structure of ferrous gluconate is highly dependent on its degree of hydration, exhibiting distinct polymorphic forms. X-ray diffraction (XRD) studies have been instrumental in characterizing these structures and the transitions between them. arxiv.orgarxiv.org

The hydration state is a critical determinant of the crystallographic structure of ferrous gluconate. arxiv.org Investigations have identified two primary phases based on water content:

Fully Hydrated Form (Dihydrate) : The fully hydrated form, ferrous gluconate dihydrate (Fe(C₆H₁₁O₇)₂·2H₂O), crystallizes in a monoclinic system with the space group I2. arxiv.orgarxiv.orgcambridge.org This structure is considered the stable form when water molecules are incorporated into the lattice.

Dry Form (Anhydrous) : Upon dehydration, the compound undergoes a phase transition to a triclinic unit cell, belonging to the P1 space group. arxiv.orgarxiv.org

Table 1: Crystallographic Data for Ferrous Gluconate Hydrate (B1144303) Polymorphs

| Phase | Hydration State | Crystal System | Space Group | Lattice Parameters | Source |

|---|---|---|---|---|---|

| Hydrated | Dihydrate (x=2) | Monoclinic | I2 | a = 19.953 Å b = 5.514 Å c = 18.471 Å β = 111.383° | cambridge.org |

| Dry | Anhydrous (x=0) | Triclinic | P1 | a = 10.12 Å b = 19.33 Å c = 5.48 Å α = 91.1° β = 94.1° γ = 99.1° | arxiv.org |

The transition from the hydrated monoclinic phase to the anhydrous triclinic phase is not instantaneous. During the dehydration process, an intermediate state exists where both the monoclinic (I2) and triclinic (P1) phases coexist. arxiv.org This has been observed through in-situ XRD studies where a sample is gradually dehydrated under vacuum. arxiv.org

As drying proceeds, the diffraction peaks corresponding to the monoclinic structure diminish in intensity, while peaks characteristic of the triclinic phase emerge and grow. arxiv.org This demonstrates that the partially hydrated material is a superposition of the two crystalline forms rather than a distinct intermediate crystal structure. arxiv.orgarxiv.org Furthermore, analysis reveals that the structure of the emerging triclinic phase itself evolves during the water extraction process, suggesting a complex and dynamic transformation. arxiv.org

The lattice parameters of ferrous gluconate exhibit complex and non-monotonic behavior as a function of temperature. arxiv.orgarxiv.org

For the hydrated monoclinic (I2) phase , a general thermal expansion is observed for most lattice parameters upon heating from low temperatures. However, the b-parameter behaves anomalously. arxiv.org At very low temperatures (below 80 K), significant changes in reflection intensity and position occur, although the I2 space group is retained. arxiv.org A critical phase transition occurs at approximately 374 K (101 °C), which is linked to the release of water from the crystal structure. arxiv.org Above this temperature, the lattice parameters display a significant decrease as the monoclinic structure collapses, initiating the transition to the triclinic phase. arxiv.org

For the dry triclinic (P1) phase , the temperature-dependent behavior is markedly different. It exhibits a strong decrease in the b and c lattice parameters as the temperature increases. arxiv.org The decomposition of the crystal structure ultimately occurs at temperatures above 150°C. arxiv.org

Spectroscopic Investigations for Ligand Coordination and Electronic Structure

Spectroscopic techniques provide detailed insight into the local coordination environment of the iron center and the electronic structure of the gluconate ligand.

The UV-Vis spectrum of ferrous gluconate provides evidence of the coordination between the iron(II) ion and the gluconate ligand. The spectrum is characterized by two primary absorption maxima. ceon.rs A primary maximum is observed around 200 nm, while a secondary, broader absorption maximum appears at approximately 350 nm. ceon.rs This secondary peak is attributed to an n→π* (non-bonding to pi-antibonding) electronic transition within the carbonyl group of the carboxylate anion. ceon.rs The presence and position of this transition are indicative of the delocalization of electrons within the carboxylate group as a result of its interaction and coordination with the Fe(II) ion. ceon.rs

FT-IR spectroscopy is a powerful tool for probing the functional groups within ferrous gluconate hydrate and confirming the coordination of the ligand to the metal center.

Hydroxyl Group Vibrations : The spectrum shows a very broad, high-intensity band in the region of 3000-3500 cm⁻¹, with a center near 3397 cm⁻¹. ceon.rs This band is attributed to the O-H stretching vibrations, ν(OH), originating from both the multiple hydroxyl groups on the gluconate backbone and the water molecules present in the hydrated structure. ceon.rs This confirms the compound exists as a hydrate.

Carboxylate Group Vibrations : The coordination of the carboxylate group to the iron(II) ion is confirmed by shifts in its characteristic vibrational bands compared to a non-coordinated salt like sodium gluconate. The asymmetric stretching vibration, νₐₛᵧₘ(COO⁻), appears at 1618 cm⁻¹, while the symmetric stretching vibration, νₛᵧₘ(COO⁻), is found at 1406 cm⁻¹. ceon.rs The shift in the positions of these bands provides clear evidence of a coordination interaction between the carboxylate group and the iron(II) ion. ceon.rs

Table 2: Key Spectroscopic Data for Ferrous Gluconate Hydrate

| Spectroscopy Type | Wavelength / Wavenumber | Assignment | Inference | Source |

|---|---|---|---|---|

| UV-Vis | ~350 nm | n→π* transition | Coordination of carboxylate group with Fe(II) ion | ceon.rs |

| FT-IR | ~3397 cm⁻¹ | ν(OH) stretching | Presence of water of hydration and gluconate OH groups | ceon.rs |

| FT-IR | 1618 cm⁻¹ | Asymmetric ν(COO⁻) stretching | Coordination of carboxylate group with Fe(II) ion | ceon.rs |

| FT-IR | 1406 cm⁻¹ | Symmetric ν(COO⁻) stretching | Coordination of carboxylate group with Fe(II) ion | ceon.rs |

Mössbauer Spectroscopy for Iron Oxidation State Determination (Fe(II) and Fe(III) Ratios)

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state of iron. Studies on ferrous gluconate hydrate consistently show the presence of both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. researchgate.netkab.ac.ugnih.govicm.edu.pl The Fe²⁺ state is the major component, while the Fe³⁺ state is present as a minor fraction. researchgate.netnih.govicm.edu.pl

The presence of Fe³⁺ is considered by some to be an impurity or a result of oxidation of the ferrous gluconate. researchgate.neticm.edu.pl The relative abundance of these oxidation states can vary. For instance, room temperature Mössbauer spectra have shown the Fe²⁺ contribution to be at or above 91 a.u.%, with the Fe³⁺ contribution around 9 a.u.%. nih.gov Other studies have reported the Fe²⁺ contribution to be approximately 85 ±5%, with the Fe³⁺ portion at about 15 ±5%. researchgate.net In some samples, the amount of Fe³⁺ has been measured to be around 30% in the hydrated form and 20% in the dry form. arxiv.orgarxiv.org

Mössbauer spectra of ferrous gluconate are often complex and have been fitted with multiple quadrupole doublets, indicating that the iron ions occupy different sites within the crystal lattice. researchgate.neticm.edu.pldicp.ac.cn For the hydrated phase, it has been found that Fe²⁺ occupies at least two distinct sites. researchgate.netresearchgate.netakjournals.com Following thermal treatment, these sites can change, with Fe²⁺ occupying a single site in the resulting product. researchgate.netakjournals.com

| Parameter | Value | Reference |

| Fe²⁺ Contribution | ~85 ±5% to ≥91 a.u.% | nih.govresearchgate.net |

| Fe³⁺ Contribution | ~9 a.u.% to ~15 ±5% | nih.govresearchgate.net |

| Fe²⁺ Sites (Hydrated) | At least two distinct sites | researchgate.netresearchgate.netakjournals.com |

Thermal and Thermogravimetric Analysis for Hydration and Decomposition Profiles

Thermal analysis techniques are crucial for understanding the hydration and decomposition behavior of ferrous gluconate hydrate.

Differential Scanning Calorimetry (DSC) for Dehydration and Decomposition Endotherms/Exotherms

Differential Scanning Calorimetry (DSC) of ferrous gluconate dihydrate reveals a broad endothermic peak in the temperature range of 95-125°C, with a maximum around 108°C. scispace.comresearchgate.net This peak corresponds to the loss of two water molecules, confirming the dihydrate form of the compound. scispace.comresearchgate.net

Following dehydration, the oxidative decomposition of the anhydrous ferrous gluconate is characterized by a series of exothermic peaks. researchgate.netnarod.ru Studies have identified exothermic peaks at approximately 220, 293, 350, and 421°C. researchgate.netnarod.ru Another study observed an exothermic peak of low intensity around 212°C, also attributed to oxidative decomposition. scispace.com These exotherms indicate the breakdown of the organic ligand and the formation of iron oxides. narod.ru

Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Stability Boundaries

Thermogravimetric Analysis (TGA) provides quantitative information about the mass loss of ferrous gluconate hydrate as a function of temperature. The initial mass loss, corresponding to dehydration, occurs at temperatures above approximately 378 K (105°C). akjournals.comakjournals.com The decomposition of the anhydrous compound has been observed in the temperature range of 471-478 K (198-205°C). akjournals.com

Under an inert nitrogen atmosphere, TGA traces show a two-step mass loss after dehydration. The first step, occurring between 160 and 220°C, is associated with the formation of a mixture of FeO and anhydrous gluconate. narod.ru The TG trace under air shows a continuous mass loss from 140 to 478°C, with the final product being α-Fe₂O₃. narod.ru

Simultaneous Thermal Analysis Coupled with Electrical Conductivity Measurements

Simultaneous thermal analysis (STA) combined with electrical conductivity measurements provides further insights into the decomposition process. During the thermal decomposition of ferrous gluconate dihydrate under a dynamic nitrogen atmosphere, an electrical conductivity peak is observed between 180 and 225°C. narod.ru This temperature range corresponds to the formation of FeO, as confirmed by X-ray diffraction of a sample heated isothermally at 200°C. narod.ru The final decomposition product under static air, dynamic air, and dynamic nitrogen atmospheres is α-Fe₂O₃, with intermediates such as FeO, γ-Fe₂O₃, and Fe₃O₄ being probable. researchgate.netnarod.ru The formation of γ-Fe₂O₃ is favored under a dynamic air atmosphere containing water vapor. researchgate.netnarod.ru

X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis

X-ray Diffraction (XRD) studies have shown that the crystal structure of ferrous gluconate is dependent on its hydration state. arxiv.orgarxiv.org The fully hydrated form, ferrous gluconate dihydrate (Fe(C₆H₁₁O₇)₂·2H₂O), crystallizes in a monoclinic system with the space group I2. arxiv.orgarxiv.orgresearchgate.netcambridge.org In contrast, the dry or anhydrous sample exhibits a triclinic crystal structure with the space group P1. arxiv.orgarxiv.org Samples with an intermediate water content exist as a two-phase mixture of the hydrated and dry forms. arxiv.orgarxiv.org

The transition from the monoclinic (hydrated) to the triclinic (dry) structure occurs upon heating. Above 374 K (101°C), the lattice parameters of the hydrated form decrease significantly as water is released from the crystal structure. arxiv.org An intermediate phase is formed between 374 K and 389 K (101°C and 116°C), and the triclinic (dry) phase is stabilized at 394 K (121°C). arxiv.org

Some studies have also reported that synthesized iron(II) gluconate can have an amorphous structure, as indicated by the absence of pronounced peaks in the diffractogram and the presence of broad peaks with uniform intensity. scispace.com

| Compound | Crystal System | Space Group | Reference |

| Ferrous Gluconate Dihydrate | Monoclinic | I2 | arxiv.orgarxiv.orgresearchgate.netcambridge.org |

| Anhydrous Ferrous Gluconate | Triclinic | P1 | arxiv.orgarxiv.org |

Crystalline Structure Elucidation and Amorphous Content Quantification

The crystalline structure of ferrous gluconate is significantly influenced by its degree of hydration. nih.govarxiv.org X-ray diffraction (XRD) studies have been instrumental in identifying the distinct crystal systems associated with different hydration levels. arxiv.org The fully hydrated form, specifically ferrous gluconate dihydrate (Fe(C₆H₁₁O₇)₂·2H₂O), crystallizes in the monoclinic system with the space group I2. arxiv.orgresearchgate.net Conversely, the anhydrous or dry form of ferrous gluconate (Fe(C₆H₁₁O₇)₂) adopts a triclinic crystal system with the space group P1. arxiv.org

Partially hydrated ferrous gluconate does not form a unique intermediate crystalline structure; instead, it exists as a two-phase mixture, comprising both the monoclinic dihydrate and the triclinic anhydrous forms. arxiv.orgresearchgate.net The evolution of the X-ray diffraction patterns during the drying process clearly shows the transition from the monoclinic to the triclinic phase. arxiv.org

In addition to these crystalline forms, ferrous gluconate can also exist in an amorphous state. researchgate.netresearchgate.net The synthesis process can yield iron(II) gluconate with a predominantly amorphous structure, characterized by the absence of sharp peaks in its X-ray diffractogram and instead showing broad halos. researchgate.netresearchgate.net

Quantification of amorphous content within a crystalline matrix of ferrous gluconate hydrate is a critical analytical challenge. While specific studies on the quantification of amorphous ferrous gluconate are not abundant, established powder X-ray diffraction (PXRD) methods for pharmaceutical substances can be applied. americanpharmaceuticalreview.com These methods generally fall into two categories: direct and indirect measurement. icdd.com

One common approach involves the analysis of the total scattered intensity from the sample. The diffraction pattern is deconvoluted into contributions from the crystalline phase (sharp Bragg peaks) and the amorphous phase (a broad halo). The relative areas of these components can be used to estimate the percentage of amorphous content. americanpharmaceuticalreview.com For more accurate quantification, methods involving external or internal standards can be employed. americanpharmaceuticalreview.comicdd.com Rietveld analysis, a whole-pattern fitting technique, can also be utilized to quantify amorphous content, provided that the crystal structures of the crystalline phases are known. americanpharmaceuticalreview.com The practical lower limit for detecting amorphous content using standard PXRD equipment is often considered to be around 10% w/w. americanpharmaceuticalreview.com

| Form of Ferrous Gluconate | Crystal System | Space Group | Key Identifying Feature in XRD |

| Dihydrate (fully hydrated) | Monoclinic | I2 | Characteristic diffraction pattern. arxiv.orgresearchgate.net |

| Anhydrous (dry) | Triclinic | P1 | Distinct diffraction pattern from the hydrated form. arxiv.org |

| Partially Hydrated | Mixture | N/A | Superposition of patterns from monoclinic and triclinic phases. arxiv.org |

| Amorphous | N/A | N/A | Broad halo with an absence of sharp diffraction peaks. researchgate.netresearchgate.net |

Differentiation of Hydrate Forms by XRPD (Challenges and Advanced Approaches)

A significant challenge in the solid-state characterization of ferrous gluconate is the differentiation of its various hydrate forms, particularly the monohydrate and dihydrate, using X-ray powder diffraction (XRPD). nih.gov Research has shown that the diffraction patterns of iron(II) gluconate monohydrate and iron(II) gluconate dihydrate are very similar, making it difficult for the XRPD method to distinguish between these two forms. nih.govmdpi.com

This limitation of XRPD necessitates the use of complementary analytical techniques. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), have proven to be effective advanced approaches for differentiating these hydrates. nih.gov DSC/TGA analysis of pure iron(II) gluconate monohydrate and dihydrate reveals distinct differences in their thermal profiles. nih.gov For instance, iron(II) gluconate monohydrate exhibits a dehydration endotherm at a specific temperature (e.g., 138.8 °C), which is different from that of the dihydrate. nih.gov The subsequent thermal decomposition also occurs at characteristic temperatures for each hydrate. nih.gov Therefore, while XRPD is a primary tool for phase identification, its combination with thermal analysis provides a more comprehensive and reliable means of distinguishing between the different hydrate forms of ferrous gluconate. nih.govresearchgate.net

| Hydrate Form | XRPD Differentiation | Advanced Approach for Differentiation |

| Monohydrate vs. Dihydrate | Challenging due to very similar diffraction patterns. nih.govmdpi.com | Differential Scanning Calorimetry/Thermogravimetric Analysis (DSC/TGA) shows clear differences in dehydration and decomposition temperatures. nih.gov |

Microstructural Analysis (e.g., Crystallite Size, Strain)

Beyond the identification of crystalline phases, XRPD data can be further analyzed to determine the microstructural properties of ferrous gluconate hydrate, such as crystallite size and lattice strain. These parameters provide insights into the material's degree of crystallinity and the presence of crystal imperfections, which can influence its physical and chemical properties.

In the context of related iron compounds, studies have demonstrated the use of X-ray line broadening to calculate crystallite sizes. For example, the crystallite sizes of γ-Fe₂O₃ nanoparticles formed from the thermal decomposition of ferrous gluconate dihydrate were determined using this approach. researchgate.net Similarly, for other nanocomposites containing iron, crystallographic parameters including crystallite size (d), dislocation density (δ), and strain (ε) have been successfully determined from XRPD data using specialized software like FullProf. mdpi.com These methodologies are directly applicable to the microstructural analysis of ferrous gluconate hydrate, allowing for a quantitative assessment of its crystallite dimensions and internal strain.

| Microstructural Parameter | Method of Determination from XRPD | Significance |

| Crystallite Size | Analysis of X-ray peak broadening (e.g., Scherrer equation, Williamson-Hall plot). researchgate.netmdpi.com | Influences dissolution rate and bioavailability. |

| Lattice Strain | Analysis of X-ray peak broadening (e.g., Williamson-Hall plot). mdpi.com | Indicates the presence of crystal lattice defects and imperfections. |

Stability and Degradation Kinetics of Ferrous Gluconate Hydrate

Hydration/Dehydration Equilibrium and Kinetics

The water content within the crystalline structure of ferrous gluconate is a crucial factor for its structural integrity. The compound is typically found as a dihydrate, with the chemical formula C₁₂H₂₂FeO₁₄·2H₂O. researchgate.netarxiv.orgfao.org

The hydration state of ferrous gluconate has a profound effect on its crystallographic structure. arxiv.org Research has shown that the fully hydrated form (dihydrate) possesses a monoclinic crystal structure, whereas the anhydrous (dry) form crystallizes in a triclinic unit cell. arxiv.org A partially hydrated sample exists as a combination of these two distinct phases. arxiv.org

Ferrous gluconate is known to be hygroscopic, meaning it can absorb moisture from the atmosphere. Therefore, it should be stored in a moisture-free environment to maintain its intended hydration state and stability. [No citation available] Under standard ambient conditions, such as room temperature and a dry environment, the product is chemically stable. [No citation available] However, exposure to high humidity can lead to changes in water content, potentially altering the compound's physical properties and structural integrity.

The process of water loss, or dehydration, from ferrous gluconate dihydrate is primarily driven by temperature. Thermal analysis techniques, such as thermogravimetry (TGA) and differential scanning calorimetry (DSC), have been employed to study these kinetics. researchgate.net Studies show that upon heating, the hydrated compound undergoes a phase transition from the monoclinic (hydrated) to the triclinic (dry) structure between 374 K and 394 K (101°C to 121°C). arxiv.org

DSC analysis reveals a broad endothermic peak corresponding to the loss of its two molecules of water of hydration. researchgate.net This dehydration event typically occurs in a temperature range of 95°C to 125°C. [No citation available] While the conditions for thermal dehydration are well-characterized, detailed kinetic data regarding the rates and mechanisms of the rehydration process are not extensively documented in the available literature.

| Process | Temperature Range | Event | Structural Change |

|---|---|---|---|

| Dehydration | 95°C - 125°C | Endothermic peak; loss of two water molecules. researchgate.net | Transition from monoclinic (hydrated) to triclinic (dry) phase. arxiv.org |

| Decomposition | >188°C | Decomposition of the molecule. nih.gov | Emits acrid smoke and irritating fumes. nih.gov |

Oxidative Degradation Mechanisms

The oxidation of the Fe²⁺ ion to Fe³⁺ is a significant degradation pathway for ferrous gluconate, leading to a reduction in its bioavailability and changes in its physical and chemical properties. This process is influenced by several external factors.

Ferrous gluconate is susceptible to oxidation when exposed to atmospheric oxygen and light. nih.gov The ferrous iron is slowly oxidized to the ferric form upon exposure to air. nih.gov This sensitivity necessitates storage in tightly sealed containers to minimize contact with oxygen.

Light is another critical factor that accelerates the degradation process. nih.govchemicalbook.com Storing the compound in the dark is recommended to prevent photochemical oxidation. chemicalbook.com Mössbauer spectroscopy studies have confirmed that commercial samples of ferrous gluconate often contain a minor fraction of Fe³⁺ ions, which is attributed to either impurities or partial oxidation. researchgate.net A significant increase in oxidation is observed during thermal treatment, particularly for samples exposed to air. researchgate.net

The pH of an aqueous solution of ferrous gluconate is a primary determinant of its stability. nih.gov The rate of oxidation is highly dependent on the hydrogen ion concentration. Solutions that are approximately neutral undergo rapid oxidation of the ferrous ion. nih.gov

The stability is significantly enhanced in acidic conditions. nih.gov By buffering the solution to a pH between 3.5 and 4.5 with a citrate (B86180) buffer, the rate of oxidation is effectively retarded. nih.gov This pH-dependent stability is also reflected in the color of the solution. nih.gov

| pH Value | Solution Color | Oxidation Rate | Reference |

|---|---|---|---|

| 2 | Light Yellow | Slow | nih.gov |

| 3.5 - 4.5 | - | Retarded (Stabilized) | nih.gov |

| 4.5 | Brown | Moderate | nih.gov |

| 7 (Neutral) | Green | Rapid | nih.gov |

Several strategies are employed to stabilize ferrous gluconate, particularly in aqueous solutions, by mitigating oxidative degradation. These methods often involve the addition of specific excipients that can act as antioxidants or complexing agents.

Glucose: The addition of glucose is a common method for stabilizing aqueous solutions of ferrous gluconate. nih.govchemicalbook.com Sugars can hinder the precipitation of iron species that may form as a result of oxidation or pH changes. echemi.com

Glycerin: Glycerin is another agent used to retard the oxidation process. nih.govechemi.com Like other organic hydroxy acids, it helps to hinder precipitation and maintain the stability of the solution. echemi.com

Citrate Buffers: As previously mentioned, citrate buffers are crucial for maintaining an optimal, acidic pH (3.5 to 4.5) where the ferrous ion is more stable against oxidation. nih.gov The citrate ion can also form complexes with iron, which may contribute to its stabilizing effect. nih.gov

Ascorbic Acid (Vitamin C): While often included in formulations with ferrous gluconate, the primary role of ascorbic acid is to enhance the absorption of iron. echemi.com However, some sources note that it can cause dark coloration in solutions containing ferrous gluconate. nih.gov

These stabilization strategies work by controlling the chemical environment to disfavor the oxidation of Fe²⁺ to Fe³⁺, thereby preserving the integrity and extending the shelf-life of the compound.

Thermal Decomposition Pathways and Products

The thermal degradation of ferrous gluconate hydrate is a multi-step process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous gluconate salt, ultimately yielding various iron oxide phases. narod.ruresearchgate.netarxiv.org The specific byproducts and reaction pathways are highly dependent on the temperature and atmospheric conditions. narod.ru

Identification of Gaseous and Solid Decomposition Byproducts

The thermal decomposition of ferrous gluconate dihydrate, Fe(C₆H₁₁O₇)₂·2H₂O, initiates with a dehydration step. Studies using thermal analysis show that the two water molecules are lost in stages, typically in a temperature range of 80°C to 185°C, to form anhydrous ferrous gluconate. narod.ruresearchgate.netarxiv.org This initial dehydration represents a transition from a crystalline to an amorphous phase. narod.ru

Upon further heating, the anhydrous ferrous gluconate complex undergoes oxidative decomposition. This process involves the breakdown of the organic gluconate ligands. While specific gaseous byproducts for ferrous gluconate are not exhaustively detailed in the literature, the decomposition of metal-organic compounds of this nature typically results in the release of gaseous products such as water vapor (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO) from the combustion of the carbohydrate-based ligand.

The solid byproducts of the decomposition are various forms of iron oxides. Research indicates that depending on the temperature and atmosphere, intermediate phases such as wüstite (FeO) and magnetite (Fe₃O₄) may form before the final stable product is achieved. narod.ruresearchgate.net

Formation of Iron Oxide Phases (e.g., γ-Fe₂O₃, α-Fe₂O₃) through Pyrolysis

Pyrolysis of ferrous gluconate hydrate is a key method for synthesizing specific phases of iron oxide, which are valuable in various technological applications. The process is carefully controlled to yield the desired crystalline structure. narod.ruresearchgate.net

The formation of maghemite (γ-Fe₂O₃), a ferrimagnetic iron oxide, occurs at intermediate temperatures. Studies have shown that heating ferrous gluconate in a dynamic air atmosphere that contains water vapor can yield γ-Fe₂O₃. narod.ruresearchgate.net This phase is often found mixed with magnetite (Fe₃O₄) at temperatures around 350°C. narod.ru The presence of water vapor in the atmosphere appears to stabilize the formation of the γ-Fe₂O₃ phase. narod.ru

As the temperature increases, a phase transition occurs. At temperatures of approximately 421°C and above, the final and most stable iron oxide product, hematite (B75146) (α-Fe₂O₃), is formed. narod.ruresearchgate.net By 500°C, α-Fe₂O₃ is typically the single phase present. researchgate.net

The table below summarizes the thermal decomposition stages of ferrous gluconate dihydrate based on differential thermal analysis (DTA) and thermogravimetric (TG) studies conducted in a dynamic air atmosphere. narod.ru

| Temperature Range (°C) | Process | Solid Products Identified |

|---|---|---|

| 80 - 185 | Dehydration | Anhydrous Ferrous Gluconate |

| ~220 - 293 | Initial Oxidative Decomposition | Amorphous Iron Compounds |

| ~350 | Intermediate Decomposition | Mixed phases of γ-Fe₂O₃ and Fe₃O₄ |

| ~421 | Final Decomposition | α-Fe₂O₃ |

Kinetic Modeling of Thermal Degradation Processes

While thermal analysis techniques like DTA and TG identify the temperature ranges for the decomposition of ferrous gluconate, a full kinetic analysis provides deeper insights into the reaction mechanisms and rates. narod.ruresearchgate.net Detailed kinetic models specifically for the thermal degradation of ferrous gluconate are not extensively reported in the surveyed literature. However, the methodologies for such analyses can be understood from studies on similar compounds, such as ferrous oxalate (B1200264) dihydrate. acs.orgacs.org

Kinetic modeling for solid-state decomposition often involves analyzing mass-loss data from thermogravimetric analysis. acs.org These reactions can be complex, sometimes exhibiting a significant induction period before the main decomposition reaction begins, followed by a sigmoidal mass-loss curve. acs.orgacs.org Kinetic models are developed to describe these different stages, including:

Induction Period: The initial phase where no significant mass loss occurs.

Surface Reaction: Nucleation and growth of the new product phase on the particle surface.

Phase Boundary Reaction: The progression of the reaction interface from the surface into the bulk of the particle.

By fitting experimental data to various kinetic models (e.g., Avrami-Erofeev for nucleation and growth, or contracting sphere for phase boundary reactions), kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A) can be determined. These parameters are crucial for understanding the physicogeometrical kinetics and predicting the material's stability under different thermal profiles. acs.org

Ligand Dissociation and Metal Ion Release Kinetics

In aqueous environments, the stability of the ferrous gluconate complex is determined by the rate at which the gluconate ligands dissociate to release the ferrous (Fe²⁺) ion. This process is fundamental to its use in applications requiring iron delivery. open.ac.ukmdpi.com The kinetics of this release can be influenced by factors such as pH and the presence of other substances in the solution. nih.gov

Studies on pharmaceutical preparations containing ferrous gluconate have used conductometry to monitor the release of ions over time in a dissolution test. mdpi.com The data from such experiments can be fitted to various kinetic models to describe the release mechanism. For a formulation containing ferrous gluconate (designated FEN3), the release kinetics were analyzed using several models. mdpi.com

The Hixson-Crowell model , which describes release from systems where there is a change in the surface area and diameter of the particles, was applied. The release rate constant (Ks) for the ferrous gluconate formulation was determined to be 0.0437. mdpi.com

The Korsmeyer-Peppas model is often used to analyze the release of a drug from a polymeric matrix. The release rate constant (k) for the ferrous gluconate formulation was 0.1630. mdpi.com The model also yields an exponent 'n' that provides insight into the release mechanism.

The table below presents the kinetic parameters for iron ion release from a ferrous gluconate formulation (FEN3). mdpi.com

| Kinetic Model | Parameter | Value | Correlation Coefficient (r²) |

|---|---|---|---|

| Zero-Order | k₀ | 1.1789 | 0.9632 |

| First-Order | k₁ | 0.0598 | 0.9995 |

| Hixson-Crowell | Ks | 0.0437 | 0.9959 |

| Korsmeyer-Peppas | k | 0.1630 | 0.9960 |

These kinetic analyses indicate that the release of the iron ion is a complex process. mdpi.com Once released, the ferrous (Fe²⁺) ion is susceptible to oxidation to the ferric (Fe³⁺) state, a transformation that can be studied using electrochemical methods like cyclic voltammetry. researchgate.net The stability of the initial complex and the rate of ligand dissociation are therefore key determinants of the subsequent chemical behavior of the iron ion in solution. nih.gov

Mechanistic Investigations of Ferrous Gluconate Hydrate Interactions Non Clinical

Chelation Chemistry and Coordination Mechanisms with Metal Ions

The gluconate anion, derived from gluconic acid, is a polyhydroxy carboxylate that acts as a chelating agent, capable of forming stable complexes with various metal ions. nih.govnih.gov The presence of a carboxyl group and multiple hydroxyl groups in its structure allows for multidentate coordination, where the metal ion is bonded at multiple sites. nih.gov This chelation is crucial in understanding the behavior of ferrous gluconate in complex systems.

The stability of metal-gluconate complexes is a critical factor in determining their formation and persistence in a solution containing competing metal ions. The thermodynamic stability is quantified by the stability constant (log K), where a higher value indicates a more stable complex. gcnayanangal.com Gluconate forms complexes with a range of metal ions, and their relative stabilities can influence the bioavailability and interactions of ferrous ions.

Studies have determined the stability constants for gluconate complexes with various metal ions, including those that might be encountered in biological or industrial systems. For instance, the stability of complexes with Ca2+ and Al3+ is of particular interest. gcnayanangal.comu-szeged.huu-szeged.humpg.describd.comiaea.orgacs.org Research has shown that the simultaneous binding of both Ca2+ and Al3+ by heptagluconate can lead to ternary compounds that are more stable than the binary complexes. thekrib.com

Table 1: Stability Constants of Metal-Gluconate Complexes

| Metal Ion | Complex Species | Log β | pH | Reference |

|---|---|---|---|---|

| Fe(II) | FeGl(OH)₄ | 17.8 ± 0.9 | > 7.4 | researchgate.net |

| Fe(III) | FeGl(OH)₃ | 37.9 ± 1.2 | > 3.9 | researchgate.net |

| Ca(II) | CaGluc⁺ | 1.15 | Acidic | scribd.com |

| Al(III) | AlGluc²⁺ | 1.79 | Acidic | scribd.com |

| Cd(II) | CdGl(OH)₂ | 14.2 ± 0.2 | > 11 | researchgate.net |

| Co(II) | CoGl(OH)₂ | 13.1 ± 0.8 | > 11.8 | researchgate.net |

| Eu(III) | EuGl(OH)₄ | 24.3 ± 0.3 | > 7.7 | researchgate.net |

Note: Gl represents the gluconate ligand. The presented data is a compilation from various studies and experimental conditions may vary.

The stability and stoichiometry of metal-gluconate complexes are highly dependent on the pH of the solution. researchgate.netu-szeged.hunih.govrsc.org The protonation state of both the gluconate ligand and, in some cases, coordinated water molecules changes with pH, leading to the formation of different complex species. u-szeged.hursc.orgnih.gov

At acidic to near-neutral pH, gluconate typically forms 1:1 metal-to-ligand complexes. researchgate.net For example, studies on neodymium(III) have shown the formation of NdGluc²⁺, NdGluc₂⁺, and NdGluc₃⁰ species in the acidic range. rsc.org In this pH range, the interaction primarily involves the carboxylate group and the α-hydroxyl group of the gluconate. nih.gov

As the pH increases into the alkaline range, deprotonation of the hydroxyl groups of the gluconate ligand can occur, leading to stronger binding and the formation of different stoichiometries. u-szeged.hursc.org For instance, with Fe(II), a 1:1 complex, FeGl(OH)₄, is formed at a pH above 7.4. researchgate.net In the case of cobalt(II), a 1:1 complex is observed at high pH, while a 2:3 Co:Gl ratio is seen at intermediate pH. researchgate.net The color of ferrous gluconate solutions is also pH-dependent, appearing light yellow at pH 2, brown at pH 4.5, and green at pH 7, with rapid oxidation occurring at higher pH values. nih.gov

The stoichiometry of various metal-gluconate complexes at different pH ranges is summarized in the table below.

Table 2: Stoichiometry of Metal-Gluconate Complexes at Various pH Ranges

| Metal Ion | pH Range | Metal:Gluconate Ratio | Predominant Complex Species | Reference |

|---|---|---|---|---|

| Fe(II) | > 7.4 | 1:1 | FeGl(OH)₄ | researchgate.net |

| Fe(III) | > 3.9 | 1:1 | FeGl(OH)₃ | researchgate.net |

| Nd(III) | 2 - 8 | 1:1, 1:2, 1:3, 2:3, 2:4 | NdₚGlucₒH₋ᵣ | rsc.org |

| Ce(III) | > 7.6 | 2:1 | Ce₂Gl(OH)₄ | researchgate.net |

| Co(II) | 7.3 - 11.8 | 1:1 | Co₂Gl₂(OH) | researchgate.net |

| Co(II) | > 11.8 | 1:1 | CoGl(OH)₂ | researchgate.net |

| Cd(II) | 7.9 - 11 | 1:2 | CdGl(OH)₂ | researchgate.net |

Note: This table provides a general overview, and the specific species and their prevalence depend on the exact pH and concentrations of the metal and ligand.

Interaction with Organic Molecules and Macromolecules

Ferrous gluconate can interact with various organic molecules, which is relevant for understanding potential interactions in complex mixtures. These interactions can range from weak associations to the formation of new complex species, which can be characterized by various spectroscopic and computational methods.

Research has demonstrated that ferrous gluconate can bind to model organic compounds such as dextromethorphan, guaifenesin (B1672422), and caffeine (B1668208). saudijournals.comsaudijournals.com This binding is significant because these compounds are not known to interact with free iron ions, suggesting that the chelated form of iron in ferrous gluconate has an increased affinity for these secondary ligands. saudijournals.com

A study utilizing UV spectroscopy showed that mixing ferrous gluconate with dextromethorphan, guaifenesin, or caffeine resulted in changes to their respective UV spectra, indicating the formation of a complex. saudijournals.com The binding energy was found to follow the order: caffeine > guaifenesin ≈ dextromethorphan. saudijournals.comsaudijournals.com This interaction is thought to occur via the drug molecules occupying the axial positions of the octahedral structure of the ferrous gluconate complex. saudijournals.com

Spectroscopic techniques are invaluable for characterizing the binding between ferrous gluconate and organic molecules. UV-Vis spectrophotometry is a primary tool used to detect these interactions. saudijournals.comnih.gov The formation of a complex between ferrous gluconate and another molecule can lead to a shift in the maximum absorption wavelength (λmax) and a change in the molar absorptivity. saudijournals.com

For example, when ferrous gluconate was mixed with dextromethorphan, the λmax of ferrous gluconate shifted to a longer wavelength (red shift), and its absorbance increased. saudijournals.com Similarly, the interaction with caffeine resulted in a more significant red shift and a much higher increase in absorptivity, suggesting a stronger binding interaction, which is consistent with the calculated binding energies. saudijournals.com The interaction with guaifenesin also showed a red shift and an increase in absorptivity. saudijournals.com

Other spectroscopic methods like Fourier-transform infrared (FT-IR) spectroscopy have been used to characterize the structure of ferrous gluconate itself, confirming the coordination between the iron(II) ion and the carboxylate group of the gluconate. researchgate.netresearchgate.net These techniques could also be applied to study the structural changes upon binding to other organic molecules.

The table below summarizes the observed spectroscopic changes upon interaction of ferrous gluconate with the model compounds.

Table 3: Spectroscopic Changes upon Interaction of Ferrous Gluconate with Model Organic Compounds

| Interacting Molecule | Spectroscopic Change in Ferrous Gluconate | Spectroscopic Change in Interacting Molecule | Indication | Reference |

|---|---|---|---|---|

| Dextromethorphan | Red shift of λmax, increased absorbance | Small blue shift of λmax (1 nm) | Weak complexation | saudijournals.com |

| Guaifenesin | Red shift of λmax, increased absorbance | λmax shifted to a shorter wavelength | Weak complexation | saudijournals.com |

The structural similarity between ferrous gluconate and the heme group in metalloproteins has led to the proposal of using ferrous gluconate as a simple model to simulate drug-heme interactions. saudijournals.com The heme group, which contains a ferrous ion chelated in a porphyrin ring, is a critical component of proteins like hemoglobin and cytochromes. saudijournals.com In ferrous gluconate, the ferrous ion is chelated by four oxygen atoms in a planar square, mimicking the core structure of heme. saudijournals.com This makes it a useful tool for studying the binding of drugs to the iron center without the complexity of the surrounding protein environment. saudijournals.com

Computational methods, such as Density Functional Theory (DFT), have been employed to study the binding of gluconate to iron-containing surfaces, providing insights into the binding structure and energetics at a molecular level. dergipark.org.trdergipark.org.tr For instance, DFT calculations have shown that the probable binding structure of gluconate on a magnetite (Fe₃O₄) surface is a bidentate bridged binding. dergipark.org.trdergipark.org.tr While direct simulations of ferrous gluconate with dextromethorphan, guaifenesin, or caffeine in a full biochemical model are not extensively reported, the principles of molecular dynamics (MD) simulations are well-established for studying protein-ligand and metal-ligand interactions. nih.gov Such simulations could elucidate the binding pathways and affinities of these drugs with the ferrous gluconate complex, further supporting its use as a heme mimic.

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of ferrous gluconate hydrate (B1144303) are centered on the ability of the iron atom to cycle between its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. This redox activity is fundamental to its behavior in various chemical and biological systems and can be quantitatively investigated through electrochemical methods. The gluconate ligand plays a crucial role in modulating these properties by forming stable, soluble complexes with the iron ions.

Investigation of Iron(II)/Iron(III) Redox Potentials in Solution

The tendency of a chemical species to acquire electrons and thereby be reduced is quantified by its standard redox potential (E°). For the iron redox couple, the fundamental transformation is:

Fe³⁺ + e⁻ ⇌ Fe²⁺

In a simple aqueous solution without complexing agents, the standard redox potential for this couple is +0.771 V versus the Normal Hydrogen Electrode (NHE). thaiscience.info However, this potential is significantly altered when the iron ions are complexed with ligands, such as gluconate. The ligand's affinity for Fe²⁺ versus Fe³⁺ determines the extent and direction of the potential shift.

Research employing electrochemical techniques like cyclic voltammetry (CV) and potentiometric titrations has been instrumental in characterizing the redox potential of the iron-gluconate system. researchgate.netcecri.res.in Studies show that the redox potential of the iron-gluconate complex is not a fixed value but is highly dependent on the solution's conditions, particularly pH and the concentration of the gluconate ligand. cecri.res.in

In cyclic voltammetry studies of ferrous gluconate, the potential at which the oxidation of Fe²⁺ to Fe³⁺ occurs (anodic peak potential) is observed to shift, indicating that the complexation by gluconate modifies the energy required for this electron transfer. researchgate.net For instance, in one investigation, the anodic peak potential shifted negatively when other components like chitosan (B1678972) were present, demonstrating the sensitivity of the redox behavior to the chemical environment. researchgate.net

The stability of the complex is a key factor. The sodium ferric gluconate complex (SFGC) is noted to be highly stable, to the point where the complexed iron does not exhibit a characteristic redox peak in cyclic voltammetry scans until it is liberated by acid hydrolysis. semanticscholar.org This indicates that the gluconate shell effectively sequesters the iron ion, significantly altering its redox availability compared to free or aqua-complexed iron. semanticscholar.org

The effect of chelation on the Fe³⁺/Fe²⁺ redox potential is a well-established principle. Ligands that preferentially stabilize the ferric (Fe³⁺) state lower the redox potential, making the ferrous (Fe²⁺) form a stronger reducing agent. Conversely, ligands that stabilize the ferrous (Fe²⁺) state raise the redox potential. The table below illustrates how different ligands modulate the redox potential of the iron couple compared to the standard aqueous ion.

| Iron Redox Couple | Reported Redox Potential (V vs. NHE) | Comments | Reference |

|---|---|---|---|

| [Fe(H₂O)₆]³⁺ / [Fe(H₂O)₆]²⁺ | +0.771 | Standard potential for the uncomplexed aqueous ion. | thaiscience.info |

| Fe(III)-EDTA / Fe(II)-EDTA | +0.08 | EDTA strongly stabilizes Fe(III), significantly lowering the redox potential. | thaiscience.info |

| Fe(III)-Tiron / Fe(II)-Tiron | -0.509 | Tiron is another strong Fe(III)-stabilizing ligand, resulting in a highly negative potential. | thaiscience.info |

| [Fe(phen)₃]³⁺ / [Fe(phen)₃]²⁺ | +1.14 | 1,10-Phenanthroline (phen) stabilizes Fe(II), raising the redox potential substantially. | [10, first search] |

| Fe-Gluconate Complex | Potential varies with pH and ligand concentration | Gluconate forms stable complexes, modulating the redox potential. The shift depends on the specific coordination and solution conditions. | cecri.res.in |

Electron Transfer Mechanisms Involving Ferrous Gluconate Hydrate

The mechanism of electron transfer in the ferrous gluconate system involves the movement of an electron to or from the iron center, facilitating the interconversion between the Fe²⁺ and Fe³⁺ states. The gluconate ligand is not merely a spectator but actively participates in this process by creating a specific coordination environment around the iron ion that influences the kinetics and thermodynamics of the electron transfer.

Electrochemical studies reveal that the iron-gluconate complex possesses high electrochemical activity. [1, first search] Unlike solid iron oxides such as FeOOH, the soluble, ionized iron-gluconate complex allows for complete and efficient contact with an electrode surface, which facilitates a rapid electrochemical reaction. [1, first search] This efficient charge transfer is critical in applications like redox flow batteries where the complex is used as an active species. [3, first search]

The rate of heterogeneous electron transfer can be evaluated from cyclic voltammetry data by analyzing parameters such as the separation between the anodic and cathodic peaks (ΔEₚ). core.ac.uk For a simple, fast one-electron transfer process, this value is theoretically close to 59 mV. Deviations from this value can indicate more complex, quasi-reversible, or irreversible electron transfer kinetics. core.ac.uk In the case of iron complexes, the ligand can alter the rate of electron transfer (kₛ). For example, complexation of the Fe(II)/Fe(III) couple with nicotine (B1678760) was shown to slow the rate of electron transfer compared to the aqueous iron ions. core.ac.uk

The electron transfer mechanism for the iron-gluconate complex can be described as an outer-sphere process, where the electron tunnels between the electrode and the iron center without the need for the ligand to be displaced. The gluconate ligand, with its carboxyl and hydroxyl groups, forms a stable coordination sphere that modulates the electronic structure of the iron center, thereby influencing the ease of electron addition or removal. [2, first search] The reorganization energy required for the complex to change its geometry upon oxidation or reduction is a key factor controlling the electron transfer rate, and the flexible nature of the gluconate ligand likely plays a role in minimizing this barrier.

Furthermore, research into materials derived from ferrous gluconate has shown that its structure can enhance electron transfer. Porous graphite (B72142) synthesized from ferrous gluconate, for example, exhibits excellent electrocatalytic activity, which is attributed to its unique configuration that accelerates the rate of extracellular electron transfer in microbial fuel cells. [9, first search] This highlights that the inherent properties of the iron-gluconate linkage can be harnessed to create materials with superior electron transfer capabilities.

Advanced Analytical Methodologies for Ferrous Gluconate Hydrate

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for the separation and quantification of Ferrous Gluconate Hydrate (B1144303) and its related substances. These techniques offer high resolution and sensitivity, allowing for precise determination of the active compound and potential impurities.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the qualitative and quantitative analysis of Ferrous Gluconate. osti.gov The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For Ferrous Gluconate, reversed-phase HPLC methods are often employed, where a nonpolar stationary phase is used with a polar mobile phase.

The retention time of the Ferrous Gluconate peak in the chromatogram serves for its identification, with a typical retention time being approximately 1.23 minutes under specific chromatographic conditions. mpg.de The high reproducibility of this retention time, with deviations of no more than 0.01% upon repeated testing, underscores the method's reliability. mpg.de Quantitative analysis is achieved by integrating the area under the peak, which is directly proportional to the concentration of the analyte. osti.gov

Method validation for the HPLC analysis of Ferrous Gluconate demonstrates its suitability for quality control. A study established an optimized analytical method using HPLC with an Evaporative Light Scattering Detector (ELSD), which showed excellent linearity with a coefficient of determination (R²) of 0.999. aoacofficialmethod.org The accuracy of the method was found to be between 95.6% and 101.5% in intra-day analysis and 98.6% and 103.1% in inter-day analysis, with precision values (relative standard deviation) of 1.5-2.6% and 1.2-2.3% for intra-day and inter-day analyses, respectively. aoacofficialmethod.org

Table 1: HPLC Method Validation Parameters for Ferrous Gluconate Analysis

| Parameter | Result |

| Linearity (R²) | 0.999 |

| Limit of Detection (LOD) | 12.8 µg/mL |

| Limit of Quantitation (LOQ) | 38.9 µg/mL |

| Intra-day Accuracy | 95.6 - 101.5% |

| Inter-day Accuracy | 98.6 - 103.1% |

| Intra-day Precision (RSD) | 1.5 - 2.6% |

| Inter-day Precision (RSD) | 1.2 - 2.3% |

Data sourced from a study on the establishment and validation of an optimized analytical method for Ferrous Gluconic Acid. aoacofficialmethod.org

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection and quantification of trace levels of Ferrous Gluconate, Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) offers unparalleled sensitivity and selectivity. mpg.deacs.org This technique couples the high-resolution separation capabilities of UPLC with the precise mass identification of tandem mass spectrometry.

A simultaneous analytical method was developed to quantify Ferrous Gluconate and Calcium Gluconate in food matrices using UPLC-MS/MS. mpg.deacs.org This method is particularly useful for monitoring the levels of these additives in food products. The limits of detection (LOD) and quantification (LOQ) for Ferrous Gluconate were determined to be 1.1 mg/kg and 3.5 mg/kg, respectively. mpg.deacs.org The high recovery rates, ranging from 97.7% to 109.7% in processed olives, demonstrate the method's accuracy for trace analysis in complex matrices. mpg.deacs.org The application of this method to real samples from South Korea found Ferrous Gluconate concentrations ranging from 0.031 to 0.065 g/kg in processed olives. mpg.deacs.org

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution of Complexes

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a powerful tool for determining the molecular weight distribution of macromolecular complexes like Sodium Ferric Gluconate. researchgate.netnih.govnih.gov This technique separates molecules based on their size in solution.

In the analysis of Sodium Ferric Gluconate complexes, GPC is used to assess the distribution of molecular weights, which is a critical quality attribute. nih.govnih.gov The analysis is typically performed using a refractive index detector and columns packed with hydrophilic polyhydroxymethacrylate gel particles. nih.gov Pullulan polysaccharide standards with a known range of molecular weights are used to generate a calibration curve. researchgate.netnih.gov

Studies comparing different lots of brand-name and generic Sodium Ferric Gluconate have utilized GPC to evaluate their physicochemical equivalence. nih.govnih.gov The results from these studies show variations in the weight-average molecular weight (Mw) and number-average molecular weight (Mn), which are important parameters for characterizing the polymer distribution. nih.govnih.gov

Table 2: GPC Results for Molecular Weight of Sodium Ferric Gluconate Lots

| Product | Lot | Mw (kDa) | Mn (kDa) | Polydispersity Index (Mw/Mn) |

| Brand | 1 | 36.5 | 23.3 | 1.57 |

| Brand | 2 | 25.1 | 18.2 | 1.38 |

| Brand | 3 | 28.7 | 20.3 | 1.41 |

| Generic | 1 | 18.3 | 14.2 | 1.29 |

| Generic | 2 | 19.0 | 14.8 | 1.28 |

| Generic | 3 | 18.5 | 14.5 | 1.28 |

Data adapted from a comparative evaluation of U.S. brand and generic intravenous Sodium Ferric Gluconate Complex in Sucrose Injection. nih.gov

Spectrophotometric and Potentiometric Methods

Spectrophotometric and potentiometric techniques are classical yet robust methods for the analysis of Ferrous Gluconate Hydrate, particularly for determining iron content and understanding its complexation behavior.

Spectrophotometric Assays for Iron Content (e.g., AOAC 977.30)

Spectrophotometric methods are widely used for the quantification of iron in various matrices, including pharmaceutical preparations of Ferrous Gluconate. The AOAC Official Method 977.30 is a spectrophotometric method for the determination of iron in drugs. nih.gov This method typically involves the formation of a colored complex with a chromogenic agent, where the absorbance of the resulting solution is proportional to the iron concentration.

The color of a Ferrous Gluconate solution is pH-dependent, being light yellow at pH 2, brown at pH 4.5, and green at pH 7. nih.gov This property is a key consideration in the development of spectrophotometric assays, as the pH must be controlled to ensure consistent and reproducible color formation. The ferrous iron in the gluconate complex can be oxidized to ferric iron, especially on exposure to air and at a higher pH. nih.gov The stability of the ferrous state is improved by buffering the solution to a pH of 3.5 to 4.5. nih.gov

Potentiometric Titration for pKa Determination and Complex Formation Constants

Potentiometric titration is a valuable technique for determining the acid dissociation constants (pKa) of the gluconic acid ligand and the stability constants of the Ferrous Gluconate complex. This method involves monitoring the change in potential (or pH) of a solution upon the addition of a titrant.

Studies on gluconic acid using potentiometric titration have determined the pKa value for its carboxylic acid group to be approximately 3.74 ± 0.06. researchgate.netnih.gov A second deprotonation constant, associated with a hydroxyl group, has also been reported. researchgate.netnih.gov

In the context of the ferric-gluconate system, potentiometric measurements have been used to determine the acid dissociation constants of the complex. acs.org The release of hydrogen ions during complex formation at low pH is a key indicator of the complexation process. acs.org By monitoring the pH changes during titration, the pKa values for the successive dissociations of the ferric-gluconate complex have been determined to be 2.3, 3.8, and 13.3. acs.org The stability constants of binary and ternary complexes of ferrous ions with various ligands can also be determined using potentiometric titration, providing insight into the strength of the metal-ligand interactions. longdom.org

Advanced Particle Sizing and Surface Analysis

Advanced analytical methodologies are crucial for characterizing the complex structures of ferrous gluconate hydrate, particularly in its colloidal and nanoparticle forms. These techniques provide detailed insights into particle dimensions, morphology, and surface chemistry, which are critical quality attributes.

Dynamic Light Scattering (DLS) for Particle Size Distribution of Colloidal Forms

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of submicron particles and molecules in a liquid suspension. horiba.comhoriba.com The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. horiba.com When a laser beam illuminates the particles, the scattered light intensity fluctuates over time due to their random movement. DLS analyzes these intensity fluctuations to determine the translational diffusion coefficient of the particles, which is then used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. horiba.commdpi.com

DLS is a fundamental method for characterizing the intact particle size and size distribution of colloidal iron-carbohydrate complexes. nih.gov The analysis provides key parameters such as the intensity-weighted average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. nih.gov However, standardizing methodologies, including the choice of diluent and dilution series, is critical for achieving reproducible and comparable results across different laboratories and products. nih.gov

Table 1: Example DLS Findings for Iron-Carbohydrate Nanoparticles This table is illustrative and compiles data from related iron-carbohydrate complexes to demonstrate the application of DLS.

| Formulation | Hydrodynamic Size (d.nm) | Reference |

|---|---|---|

| Sodium Ferric Gluconate | Not explicitly stated, but used for analysis | nih.gov |

| Ferumoxytol | 25 | nih.gov |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

Electron microscopy techniques are indispensable for the direct visualization of nanoparticle morphology, size, and structure. researchgate.net Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) use a focused beam of electrons to generate high-resolution images of a sample. thermofisher.com SEM provides detailed information about the surface topography and composition, while TEM allows for the analysis of the internal structure, size, and shape of the particles. researchgate.net

For iron-carbohydrate complexes like ferrous gluconate hydrate, TEM is particularly valuable for determining the size of the iron oxide core. nih.gov Studies comparing conventional room temperature TEM (RT-TEM) with cryogenic TEM (cryo-TEM) have shown that sample preparation is critical. Cryo-TEM, which involves preserving the sample in a frozen-hydrated state, prevents the particle aggregation and deformation that can occur during drying at room temperature. nih.gov One cryo-TEM study of sodium ferric gluconate and other intravenous iron colloids revealed that the iron oxide cores were spherical, with a narrow size distribution and an average size of approximately 2 nm. nih.gov